molecular formula C₁₇H₁₂D₃FN₆O₃ B1157366 Tedizolid-d3

Tedizolid-d3

Cat. No.: B1157366
M. Wt: 373.36
Attention: For research use only. Not for human or veterinary use.
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Description

Tedizolid-d3 is a deuterium-labeled analog of the antibiotic tedizolid, featuring a deuterated methyl group (CD3) on the tetrazole ring. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, helping researchers achieve accurate and reliable measurements of the non-labeled drug in complex biological and environmental samples. Tedizolid is a novel oxazolidinone-class antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. Tedizolid demonstrates potent activity against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), and shows a enhanced potency and improved resistance profile compared to other antibiotics in its class. Researchers utilize this compound in pharmacokinetic studies, drug metabolism and excretion research, and environmental science investigations to track the fate and transformation of this important antibiotic. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₂D₃FN₆O₃

Molecular Weight

373.36

Synonyms

3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone-d3, DA 7157-d3;  TR 700-d3; 

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
    • Tedizolid-d3 is primarily indicated for the treatment of ABSSSI. Clinical trials have demonstrated its non-inferiority to linezolid, with a favorable safety profile and reduced gastrointestinal side effects .
  • Osteoarticular Infections
    • Recent studies indicate that tedizolid has potential in treating osteoarticular infections. A multicentric retrospective study involving 51 patients showed a high clinical success rate (75.3%) with tedizolid therapy, particularly in cases of prosthetic joint infections .
  • Mycobacterial Infections
    • Tedizolid has been explored for off-label use in mycobacterial infections due to its lower risk of drug interactions compared to linezolid. Its combination with rifampicin has shown promising results in enhancing therapeutic outcomes .
  • Nosocomial Pneumonia
    • Emerging evidence suggests that tedizolid may be effective against nosocomial pneumonia caused by Gram-positive bacteria, although further studies are needed to confirm its efficacy in this area .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties are crucial for its application in clinical settings:

  • Absorption and Distribution : Tedizolid is well-absorbed orally, with high bioavailability allowing for once-daily dosing. Studies indicate that it reaches peak plasma concentrations rapidly after administration .
  • Metabolism : The prodrug form (tedizolid phosphate) is converted to tedizolid by phosphatases in the body, which enhances its therapeutic efficacy against resistant bacteria .
  • Safety : Clinical trials have reported fewer adverse effects with tedizolid compared to linezolid, making it a safer option for long-term therapy .

Innovative Delivery Systems

Recent research has focused on enhancing the delivery of tedizolid through novel formulations:

  • Nanocrystals for Ocular Applications
    • Positively charged nanocrystals of tedizolid phosphate have been developed for topical ocular applications. These formulations improve solubility and bioavailability, making them effective against resistant bacterial strains in eye infections .
  • Chitosan Nanoparticles
    • Chitosan-based nanoparticles have also been explored for delivering tedizolid effectively. These carriers enhance the antibacterial activity against Gram-positive microorganisms while ensuring better ocular tolerance .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study FocusKey FindingsReference
Efficacy in ABSSSINon-inferior to linezolid; fewer gastrointestinal side effects; effective for short courses
Long-term use in osteoarticular infections75.3% clinical success rate; tolerability noted even after extended therapy
Ocular delivery systemsEnhanced solubility and antibacterial activity; improved ocular tolerance
PharmacokineticsHigh bioavailability; rapid conversion to active form; favorable safety profile

Comparison with Similar Compounds

Comparison with Similar Compounds

Tedizolid (Non-Deuterated Form)

  • Structural Differences : Tedizolid (C₁₇H₁₅FN₆O₃) lacks deuterium substitution, resulting in a lower molecular weight (374.35 g/mol vs. ~377.35 g/mol for Tedizolid-d3) .
  • Applications : Tedizolid is therapeutically active, inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit. This compound, in contrast, is exclusively used in research for drug metabolism and bioavailability studies .
  • Analytical Utility : this compound’s isotopic signature allows precise quantification of Tedizolid in biological matrices, avoiding isotopic overlap in mass spectrometry .

Tedizolid Phosphate

  • Structural Relationship : Tedizolid phosphate (C₁₇H₁₈FN₆O₆P) is a prodrug of Tedizolid, designed to improve oral bioavailability. It undergoes enzymatic hydrolysis in vivo to release Tedizolid .
  • Functional Contrast : While this compound serves analytical purposes, Tedizolid phosphate is the clinically administered form, with a distinct pharmacokinetic profile and regulatory approval status .

Impurities and Isomers

  • Key Impurities : Tedizolid-related impurities include (R)- and (S)-isomers of Tedizolid phosphate, dimeric forms, and synthetic intermediates like 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine .
  • Regulatory Significance : Impurities such as Tedizolid Phosphate Dimer (CAS 856867-55-5) require stringent separation to ensure therapeutic efficacy and safety, paralleling practices for deuterated analogs in analytical settings .

Comparative Data Table

Parameter This compound Tedizolid Tedizolid Phosphate
CAS Number T013752 856866-72-3 856867-55-5
Molecular Formula C₁₇H₁₂D₃FN₆O₃ C₁₇H₁₅FN₆O₃ C₁₇H₁₈FN₆O₆P
Molecular Weight ~377.35 g/mol 374.35 g/mol 473.34 g/mol
Primary Use Analytical reference standard Therapeutic agent Prodrug (Therapeutic)
Key Isotopic Feature Deuterium substitution Non-deuterated Phosphorylated prodrug

Q & A

Q. What experimental design considerations are critical for synthesizing and characterizing Tedizolid-d3 in pharmacokinetic studies?

Methodological Answer:

  • Use deuterium labeling protocols to ensure isotopic purity (>98%) and validate synthesis via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Include stability testing under physiological conditions (e.g., pH, temperature) to confirm structural integrity during in vitro assays. Parallel control experiments with non-deuterated Tedizolid are essential for comparative analysis .

Q. How can researchers optimize analytical methods (e.g., LC-MS/MS) to quantify this compound in biological matrices?

Methodological Answer:

  • Develop a calibration curve using spiked plasma/serum samples, ensuring deuterated internal standards (e.g., this compound) correct for matrix effects. Validate precision (CV <15%) and accuracy (80–120%) per FDA guidelines .
  • Cross-validate with non-deuterated analogs to assess isotopic interference, particularly in multi-drug interaction studies .

Q. What are the key stability parameters for this compound in long-term storage, and how should degradation be mitigated?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via HPLC-UV. Store lyophilized forms at −80°C to minimize deuterium-hydrogen exchange .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from non-deuterated Tedizolid in in vivo models, and what methodological adjustments are required to resolve discrepancies?

Methodological Answer:

  • Use isotope tracer techniques (e.g., ²H-NMR) to track deuterium retention in metabolites. Compare hepatic microsomal incubation results between Tedizolid and this compound, adjusting for kinetic isotope effects (KIEs) on CYP450-mediated oxidation .
  • Address contradictory data by replicating studies across species (e.g., rodents vs. primates) and validating with in silico metabolic simulations (e.g., GastroPlus) .

Q. What experimental strategies can resolve conflicting data on this compound’s efficacy against Gram-positive vs. Gram-negative bacterial strains?

Methodological Answer:

  • Conduct dose-response assays (MIC/MBC) under standardized CLSI conditions. Use isogenic bacterial strains (e.g., S. aureus with/without cfr methyltransferase) to isolate resistance mechanisms .
  • Apply transcriptomic profiling (RNA-seq) to identify differential gene expression in bacterial populations exposed to this compound vs. parent compounds .

Q. How can researchers design studies to evaluate this compound’s role in overcoming oxazolidinone resistance without introducing isotopic bias?

Methodological Answer:

  • Use a dual-arm experimental design: one arm with this compound and another with non-deuterated Tedizolid, controlling for variables like efflux pump activity (e.g., via mefA/mrsA knockout strains) .
  • Apply multivariate regression to isolate isotopic effects from pharmacodynamic variables (e.g., protein binding, tissue penetration) .

Methodological Rigor & Data Interpretation

Q. What statistical approaches are optimal for analyzing nonlinear pharmacokinetic data from this compound studies?

Methodological Answer:

  • Use non-compartmental analysis (NCA) for initial AUC/Cmax estimates, followed by compartmental modeling (e.g., Monolix) to account for deuterium-related distribution delays .
  • Address outliers via Grubbs’ test and sensitivity analysis to confirm robustness .

Q. How should researchers validate contradictory findings between in vitro and in vivo efficacy studies of this compound?

Methodological Answer:

  • Replicate in vitro assays under in vivo-mimetic conditions (e.g., serum protein-adjusted media). Use PK/PD bridging studies to correlate free drug concentrations with efficacy .
  • Apply Bayesian meta-analysis to reconcile discrepancies across studies, weighting data by sample size and methodological rigor .

Ethical and Replicability Considerations

Q. What protocols ensure replicability of this compound studies across laboratories?

Methodological Answer:

  • Publish detailed synthetic procedures (e.g., deuterium incorporation ratios, purification steps) and raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Use open-source software (e.g., KNIME) for data processing pipelines to minimize variability in interpretation .

Q. How can researchers ethically address isotopic toxicity concerns in preclinical this compound trials?

Methodological Answer:

  • Conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) with deuterated vs. non-deuterated compounds. Submit data to institutional review boards (IRBs) for risk-benefit evaluation .

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